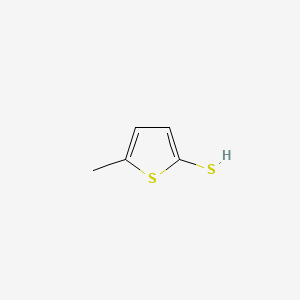

5-Methylthiophene-2-thiol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methylthiophene-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-4-2-3-5(6)7-4/h2-3,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLZNZYAZTKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192784 | |

| Record name | 2-Thiophenethiol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-28-3 | |

| Record name | 2-Thiophenethiol, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenethiol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenethiol, 5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 5 Methylthiophene 2 Thiol

Thiol Group-Mediated Reactions

The thiol group is the primary site of reactivity in 5-Methylthiophene-2-thiol, participating in numerous reactions typical of aromatic thiols. These transformations are crucial for building molecular complexity and introducing diverse functionalities.

The oxidation of thiols is a fundamental transformation, and this compound readily undergoes oxidation to form the corresponding disulfide, bis(5-methylthiophen-2-yl) disulfide. This oxidative coupling can be achieved using a variety of mild oxidizing agents, including iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often facilitated by a base or a metal catalyst. masterorganicchemistry.comresearchgate.net For instance, dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid like HI can serve as an effective oxidant for converting thiols to disulfides. biolmolchem.com The reaction proceeds by linking two thiol molecules through a sulfur-sulfur bond. chemrxiv.org

Further oxidation under stronger conditions can lead to the formation of sulfoxides and ultimately sulfones, though the formation of disulfides is the most common outcome with mild oxidants. masterorganicchemistry.com The controlled oxidation is critical in synthetic pathways and is also relevant in the context of biological systems where thiol-disulfide interchange is a key process. nih.gov

Table 1: Oxidation of this compound This table presents representative oxidation reactions.

| Oxidizing Agent | Conditions | Product |

| Hydrogen Peroxide (H₂O₂) / Iodide (cat.) | Ethyl acetate, room temp. | bis(5-methylthiophen-2-yl) disulfide |

| Dimethyl Sulfoxide (DMSO) / HI | Acetonitrile, room temp. | bis(5-methylthiophen-2-yl) disulfide |

| Iodine (I₂) | Base (e.g., Triethylamine) | bis(5-methylthiophen-2-yl) disulfide |

The conjugate base of this compound, the thiolate, is a potent nucleophile. masterorganicchemistry.com This high nucleophilicity allows it to readily participate in Sₙ2 reactions with electrophiles such as alkyl halides. The reaction, often referred to as S-alkylation, results in the formation of stable thioethers (sulfides). masterorganicchemistry.com Typically, the thiol is first deprotonated with a suitable base (e.g., sodium hydroxide, sodium hydride) to generate the more nucleophilic thiolate anion, which then displaces the halide from the alkyl halide. masterorganicchemistry.com This method is a straightforward and widely used strategy for creating carbon-sulfur bonds. mdpi.com

Table 2: Thioether Formation via Nucleophilic Substitution This table illustrates the S-alkylation of this compound with various alkyl halides.

| Alkyl Halide | Base | Solvent | Product |

| Methyl Iodide | Sodium Hydroxide | Ethanol | 2-(Methylthio)-5-methylthiophene |

| Benzyl Bromide | Potassium Carbonate | Acetone | 2-(Benzylthio)-5-methylthiophene |

| Ethyl Bromoacetate | Sodium Ethoxide | Ethanol | Ethyl 2-((5-methylthiophen-2-yl)thio)acetate |

In the presence of an acid catalyst, this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form thioacetals. rsc.org This reaction is analogous to the formation of acetals from alcohols. Two equivalents of the thiol react with one equivalent of the carbonyl compound. The reaction proceeds via initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the thiol sulfur on the carbonyl carbon. Subsequent dehydration leads to the formation of the stable thioacetal product. This reaction is often reversible and can be used as a method for protecting carbonyl groups in organic synthesis. rsc.org

The Thio-Michael addition is a conjugate addition reaction where the nucleophilic thiol adds to an α,β-unsaturated carbonyl compound. srce.hr For this compound, this reaction is typically catalyzed by a weak base, which deprotonates the thiol to form the thiolate anion. nih.govsci-hub.se The thiolate then attacks the β-carbon of the Michael acceptor (the electron-deficient alkene), leading to the formation of a new carbon-sulfur bond. srce.hrsci-hub.se This reaction is highly efficient and atom-economical, making it a "click" reaction of significant utility in both organic synthesis and materials science. nih.govsci-hub.se

Table 3: Thio-Michael Addition of this compound This table provides examples of conjugate addition to Michael acceptors.

| Michael Acceptor | Catalyst | Product |

| Methyl Acrylate | Triethylamine | Methyl 3-((5-methylthiophen-2-yl)thio)propanoate |

| Acrylonitrile | Sodium Hydroxide | 3-((5-methylthiophen-2-yl)thio)propanenitrile |

| Cyclohex-2-en-1-one | DBU | 3-((5-methylthiophen-2-yl)thio)cyclohexan-1-one |

Thioesters can be synthesized from this compound through its reaction with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. libretexts.org The direct condensation with a carboxylic acid typically requires a coupling agent (e.g., DCC, EDC) to facilitate the dehydration. organic-chemistry.org A more straightforward method involves the acylation of the thiol using a more reactive acylating agent like an acyl chloride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. organic-chemistry.org Thioesters are important intermediates in organic synthesis and are also found in biological systems, most notably as derivatives of Coenzyme A. libretexts.org The thiol-thioester exchange, a reversible reaction between a thiol and a thioester, is also a key transformation in dynamic covalent chemistry. rsc.orgharvard.edu

A modern and highly efficient method for forming carbon-sulfur bonds is the alkynylation of thiols using hypervalent iodine(III) reagents, such as ethynylbenziodoxolones (EBX). nih.govresearchgate.net This reaction allows for the direct transfer of an alkyne group to the sulfur atom of this compound, producing a thioalkyne. organic-chemistry.org The transformation is exceptionally fast and chemoselective, often proceeding within minutes at room temperature. organic-chemistry.orgacs.org The reaction mechanism is believed to involve a concerted transition state with a low activation energy, which accounts for the high reaction rate. nih.govacs.org This method is tolerant of a wide range of functional groups and provides a practical, metal-free route to valuable thioalkyne compounds. researchgate.netorganic-chemistry.org In the absence of a base, the primary competing reaction is the oxidative dimerization of the thiol to form a disulfide. nih.govacs.org

Functionalization of the Thiophene (B33073) Ring System

The reactivity of this compound is characterized by the interplay between the nucleophilic thiol group and the electron-rich thiophene ring. This allows for a diverse range of chemical transformations, enabling the functionalization of both the sulfur atom and the carbon framework of the heterocycle.

Ring-Opening and Rearrangement Pathways

While the thiophene ring is generally stable, under specific conditions, it can undergo ring-opening and rearrangement reactions. These transformations are often driven by the introduction of highly reactive reagents or energy sources that can overcome the aromatic stabilization of the ring.

Recent studies have demonstrated novel thiophene ring-opening reactions. For instance, the reaction of certain activated thieno-fused pyridazines with thiohydrazide derivatives proceeds via a thiophene ring-opening, leading to the formation of complex hybrid molecules like 1,3,4-thiadiazoline-sulfanylpyridazine conjugates. researchgate.net This type of reaction, which can be considered a formal [4+1] annulation, highlights a pathway where the thiophene ring is cleaved and reconfigured to create new heterocyclic systems. researchgate.net

Photoreactions can also induce ring-opening in heterocyclic systems in the presence of thiols. Although not directly involving thiophene, studies on 5-methylcytosine (B146107) have shown that its reaction with 3-mercaptopropionic acid under UV irradiation leads to a ring-opening product. nih.gov Such photochemical pathways could be relevant for understanding potential light-induced instabilities and transformations of sulfur-containing heterocycles like this compound.

Furthermore, radical-mediated reactions can lead to unexpected rearrangements. In studies of bicyclic systems, thiol-mediated acyl radical reactions have been shown to yield rearrangement products instead of the expected cyclized ones, with the outcome influenced by factors like ring strain. nih.gov A plausible mechanism involves the formation of a cyclopropoxy intermediate followed by ring opening and hydrogen-atom transfer. nih.gov These findings suggest that radical processes initiated at the thiol group of this compound could potentially trigger complex skeletal rearrangements of the thiophene ring.

Direct C-H Arylation and Cross-Coupling Methodologies

Direct C-H arylation and cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the thiophene ring is a common substrate for these transformations. nih.govmdpi.com These methods provide an efficient way to synthesize aryl-substituted thiophenes, which are important motifs in materials science and medicinal chemistry. unipd.itrsc.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for the regioselective functionalization of halogenated thiophenes. nih.gov For example, 2-bromo-5-(bromomethyl)thiophene (B1590285) can be coupled with various aryl boronic acids to yield 2-(bromomethyl)-5-aryl-thiophenes. nih.govd-nb.info While this specific substrate is not this compound, the principle demonstrates the feasibility of C-C bond formation at the C5 position of the thiophene ring.

More advanced methodologies focus on the direct activation of C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides. rsc.org Palladium-catalyzed direct arylation of thiophene derivatives with aryl bromides can be performed efficiently, even in continuous flow systems, to produce α-aryl thiophenes. unipd.itresearchgate.net The regioselectivity of these reactions is a key challenge, as heterocyclic substrates often contain multiple C-H bonds with similar reactivities. mdpi.com

A particularly relevant transformation for thiols is the desulfurative cross-coupling reaction. A nickel metallaphotoredox-catalyzed method has been developed for the desulfurative cross-coupling of various thiol derivatives with aryl bromides. researchgate.net This process, which proceeds under mild conditions, involves the formation of a carbon-centered radical from the thiol precursor, enabling the synthesis of complex unsymmetrical molecules. researchgate.net

| Coupling Type | Catalyst System | Substrates | Product Type | Yield | Reference |

| Suzuki-Miyaura Coupling | Palladium(0) catalyst | 2-bromo-5-(bromomethyl)thiophene, Aryl boronic acids | 2-(bromomethyl)-5-aryl-thiophenes | 25-76% | d-nb.info |

| Direct C-H Arylation | Palladium catalyst | Thiophene derivatives, Aromatic bromides | Heteroaromatic biaryls | Up to 90% | unipd.it |

| Desulfurative Cross-Coupling | Nickel/Photoredox catalyst (4-CzIPN, NiCl2·DME) | Thiol derivatives, Aryl bromides | Unsymmetrical diarylmethanes | Moderate to good | researchgate.net |

Reactions with Sulfur Nucleophiles for Heterocycle Formation (e.g., Thiazolin-4-one Derivatives)

The thiol group of this compound is a potent nucleophile, a characteristic common to sulfur compounds which are generally more nucleophilic than their oxygen analogs. libretexts.org This nucleophilicity allows it to react with various electrophiles to form new sulfur-containing heterocycles. Thiolate anions, easily formed from thiols, are excellent nucleophiles in SN2 reactions. libretexts.org

The synthesis of thiazoline (B8809763) and its derivatives is a significant application of this reactivity. nih.gov Thiazolin-4-ones, for example, can be synthesized through the condensation of a thiol-containing compound with an appropriate partner. One general route involves the reaction of thioacetamides with dimethyl acetylenedicarboxylate, which can yield 4-oxothiazol-2-ylidene derivatives depending on the reaction conditions. researchgate.net Another approach is the condensation of an aminothiol (B82208) with a suitable carbonyl compound. nih.gov

In the context of this compound, its nucleophilic sulfur atom can attack an electrophilic carbon, initiating a cyclization cascade to form a new heterocyclic ring. For instance, reaction with a molecule containing both a leaving group and a carbonyl or imine function could lead to the formation of a thiazole (B1198619) or thiazoline-based ring system fused or appended to the thiophene core. The synthesis of novel 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives, for example, involves the reaction of a thiazolidin-4-one intermediate with various aldehydes, showcasing the versatility of these scaffolds in building complex molecules. scielo.br

Radical-Mediated Chemical Processes

The thiol group (S-H) is susceptible to radical-mediated transformations. The S-H bond is weaker than an O-H bond, facilitating homolytic cleavage to form a thiyl radical (RS•). libretexts.org These highly reactive intermediates can participate in a variety of chemical processes.

Visible-light photoredox catalysis has emerged as a powerful method for generating thiyl radicals from thiols under mild conditions. nih.gov For instance, ruthenium or iridium photocatalysts can, upon light absorption, oxidize a thiolate to a thiyl radical. nih.govlookchem.com This thiyl radical can then engage in subsequent reactions, such as the well-known thiol-ene reaction, which involves the anti-Markovnikov addition of the thiol across an alkene. nih.gov This process is highly efficient and compatible with a wide range of functional groups. lookchem.com

Metallaphotoredox catalysis can also harness thiol-derived radicals for C-C bond formation. In the nickel-catalyzed desulfurative coupling mentioned previously, the key steps involve the formation of carbon-centered radicals from various thiol derivatives. researchgate.net Radical trapping experiments have confirmed the involvement of these radical intermediates in the reaction mechanism. researchgate.net

The stability of the C–S bond itself can be compromised by radical processes. Studies on thiol-maleimide hydrogels have shown that the thiosuccinimide linkage, formed from a Michael addition, can undergo irreversible cleavage of the C–S bond when exposed to a radical initiator. nih.gov This radical-mediated degradation highlights a potential pathway for the decomposition of molecules containing thioether linkages derived from this compound.

Reactions with Molecular Oxygen and Related Oxidants

The thiol group of this compound is susceptible to oxidation. The sulfur atom in a thiol is in its lowest oxidation state (-2) and can be oxidized to various higher states, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. libretexts.orgnih.gov

Reaction with molecular oxygen (autoxidation) is a common pathway for thiol oxidation, often proceeding via a radical mechanism and catalyzed by trace metal ions like copper. researchgate.net In this process, the thiolate anion reacts with oxygen to produce a thiyl radical and a superoxide (B77818) radical anion, initiating a chain reaction that typically leads to the formation of a disulfide (R-S-S-R). researchgate.net

Theoretical studies on the reaction of thiophene and 2-methylthiophene (B1210033) with molecular oxygen have elucidated potential mechanisms. The reaction with ground-state triplet oxygen involves high energy barriers, suggesting it is only significant at high temperatures. researchgate.net In contrast, the reaction with singlet oxygen is much more favorable, proceeding via a [2+4] cycloaddition to form an endoperoxide intermediate. researchgate.net While these studies focus on the thiophene ring itself, the presence of a thiol group provides a more readily oxidizable site.

Stronger oxidants can lead to higher oxidation states. For example, hydrogen peroxide can oxidize thiols, with the thiolate anion being the reactive species. nih.gov This reaction is fundamental in biological systems and is often described as an SN2-type mechanism where the nucleophilic thiolate attacks the peroxide O-O bond. nih.gov Under more forcing conditions, oxidation can proceed to form sulfinates (R-SO₂) and sulfonates (R-SO₃). caltech.edu

Coordination Chemistry and Metal Complexes of 5 Methylthiophene 2 Thiol Derivatives

Ligand Design and Coordination Modes

The strategic design of ligands is fundamental to controlling the geometry, stability, and reactivity of the resulting metal complexes. Derivatives of 5-Methylthiophene-2-thiol provide a versatile platform for creating ligands with tailored coordination preferences.

The deprotonated form of this compound, the thiolate, is a soft Lewis base, showing a strong affinity for soft Lewis acid metal centers. wikipedia.org This preference drives the formation of stable complexes with late transition metals. The sulfur atom of the thiolate is the primary coordination site, acting as a potent donor. In some instances, the thiophenic sulfur atom can also engage in weaker interactions with the metal center, leading to more complex coordination geometries.

Research has demonstrated that thiolate ligands derived from thiophenes can coordinate to metals in various modes, including terminal and bridging fashions. This versatility allows for the construction of both mononuclear and polynuclear metal complexes. The electronic properties of the thiophene (B33073) ring, modified by the methyl group at the 5-position, can influence the electron-donating ability of the thiolate sulfur, thereby modulating the stability and reactivity of the metal complex.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a cornerstone of coordination chemistry due to their synthetic accessibility and versatile coordination behavior. semanticscholar.orgyoutube.com Schiff base ligands incorporating the 5-methylthiophene moiety are typically synthesized from 5-methylthiophene-2-carboxaldehyde. lookchem.com These ligands offer multiple donor atoms, often including nitrogen from the imine group and potentially other atoms from the amine precursor, in addition to the thiophenic sulfur.

Table 1: Examples of Schiff Base Ligands Derived from 5-Methylthiophene-2-carboxaldehyde

| Amine Precursor | Resulting Schiff Base Ligand Name | Potential Donor Atoms |

| Aniline | N-(5-methylthiophen-2-ylmethylene)aniline | N, S |

| Ethylenediamine | N,N'-bis(5-methylthiophen-2-ylmethylene)ethane-1,2-diamine | N, N', S, S' |

| 2-Aminophenol (B121084) | 2-((5-methylthiophen-2-ylmethylene)amino)phenol | N, O, S |

Ligands that possess both sulfur and oxygen donor atoms can exhibit interesting chelation behavior, forming stable complexes with a variety of metal ions. In the context of this compound derivatives, this can be achieved by incorporating functionalities such as carboxylates or phenolates into the ligand framework. For example, a Schiff base derived from 5-methylthiophene-2-carboxaldehyde and an amino acid would present a compelling combination of a soft sulfur donor, a borderline nitrogen donor, and a hard oxygen donor.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives can be achieved through various synthetic methodologies, leading to a diverse array of molecular architectures.

Transition metal thiolate complexes are commonly prepared by reacting a metal salt with the corresponding thiol or its alkali metal salt. wikipedia.org For this compound, the reaction with a suitable metal precursor, often in the presence of a base to deprotonate the thiol, yields the desired metal thiolate complex. The choice of solvent, temperature, and stoichiometry can influence the nuclearity and geometry of the final product.

Palladium(II) complexes are of particular interest due to their applications in catalysis and materials science. Thiophenic ligands, including derivatives of this compound, have been successfully employed in the synthesis of palladium(II) complexes. researchgate.netresearchgate.net These complexes often exhibit a square planar geometry, which is characteristic of d8 metal ions like Pd(II). mdpi.com

The synthesis of these complexes typically involves the reaction of a palladium(II) salt, such as palladium(II) chloride or potassium tetrachloropalladate(II), with the thiophenic ligand in an appropriate solvent. The nature of the other ligands in the palladium coordination sphere can be varied to fine-tune the electronic and steric properties of the complex. For instance, the use of bidentate phosphine ligands alongside thiophenic ligands has been explored. units.it The structural characterization of these complexes is crucial for understanding their reactivity and potential applications. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, revealing details of the coordination environment around the palladium center. rsc.org

Table 2: Selected Structurally Characterized Metal Complexes with Thiophene-based Ligands

| Complex | Metal Ion | Ligand(s) | Coordination Geometry | Reference |

| [nBu4N][Ni(α-mtpdt)2] | Ni(II) | 5-methylthiophene-2,3-dithiolate | Square Planar | ua.ptresearchgate.net |

| [Ph4As]2[Pd(α-mtpdt)2] | Pd(II) | 5-methylthiophene-2,3-dithiolate | Square Planar | ua.ptresearchgate.net |

| [Cu4(α-mtpdt)3]2- | Cu(I) | 5-methylthiophene-2,3-dithiolate | Cluster | ua.ptresearchgate.net |

| cis-[Pd(mpyh)2Cl2]·H2O | Pd(II) | 5-methyl-5-(4-pyridyl)-2,4-imidazolidenedione, Chloride | Square Planar | researchgate.net |

Stoichiometry and Geometric Structures of Coordination Compounds

The stoichiometry and geometric structures of coordination compounds derived from this compound and its analogs are dictated by the nature of the metal ion, its oxidation state, and the specific coordinating atoms of the ligand. Research into a closely related derivative, 5-methylthiophene-2,3-dithiolate (α-mtpdt), provides significant insight into the formation and structural characteristics of these metal complexes.

Transition metal complexes involving the 5-methylthiophene-2,3-dithiolate ligand have been synthesized and characterized, revealing a variety of stoichiometric arrangements and coordination geometries. With the exception of copper, metals such as gold, nickel, iron, cobalt, platinum, and palladium typically form complexes with the general formula [M(α-mtpdt)2]. researchgate.net

In the case of gold, nickel, and iron, the complexes are formed as monoanionic salts. researchgate.net Single-crystal X-ray diffraction studies have shown that the anionic complexes of gold and nickel, specifically [nBu4N][Au(α-mtpdt)2] and [nBu4N][Ni(α-mtpdt)2], are isostructural. researchgate.net The geometry of these complexes is square planar, a common arrangement for d8 metal ions like Au(III) and Ni(II). researchgate.net Further oxidation of these monoanionic nickel and gold complexes can lead to the formation of stable, neutral complexes, [Ni(α-mtpdt)2] and [Au(α-mtpdt)2], which are soluble in common organic solvents. researchgate.net The crystal structure of the neutral nickel complex has also been determined by single-crystal X-ray diffraction. researchgate.net

For cobalt, platinum, and palladium, both monoanionic and dianionic salts have been obtained. researchgate.net The crystal structures of [Ph4As]2[Co(α-mtpdt)2] and [Ph4As]2[Pd(α-mtpdt)2] have been resolved, showing distinct coordination geometries. researchgate.net The palladium complex exhibits a square planar geometry, as is typical for Pd(II). In contrast, the cobalt compound, [Ph4As]2[Co(α-mtpdt)2], presents a rare example of a tetrahedral coordination geometry for this type of ligand. researchgate.net

Copper deviates from the 1:2 metal-to-ligand stoichiometry, forming a four-metal cluster with the formula [Cu4(α-mtpdt)3]2–. researchgate.net This indicates a more complex bonding arrangement where the thiolate ligands bridge multiple metal centers.

The coordination of other thiophene-based ligands with various metal ions has also been studied, revealing different structural motifs. For instance, Schiff base ligands derived from 5-methyl-2-carboxaldehyde-thiophene have been shown to form octahedral complexes with Co(II) and Ni(II). nih.gov In other systems, zinc(II) has been observed to form coordination polymers with thiolate ligands, exhibiting a distorted tetrahedral environment. nih.gov The versatility of the thiolate sulfur atoms allows for the formation of dimeric structures with bridging sulfur atoms, as seen in some zinc(II) complexes. up.ac.za

The following table summarizes the stoichiometry and geometric structures of coordination compounds with the 5-methylthiophene-2,3-dithiolate (α-mtpdt) ligand.

| Metal Ion | Stoichiometric Formula | Oxidation State of Metal | Coordination Geometry |

| Gold (Au) | [Au(α-mtpdt)2]⁻ | +3 | Square Planar |

| Nickel (Ni) | [Ni(α-mtpdt)2]⁻ | +2 | Square Planar |

| Nickel (Ni) | [Ni(α-mtpdt)2] | +2 | Square Planar |

| Iron (Fe) | [Fe(α-mtpdt)2]⁻ | +3 | Not specified |

| Cobalt (Co) | [Co(α-mtpdt)2]²⁻ | +2 | Tetrahedral |

| Platinum (Pt) | [Pt(α-mtpdt)2]⁻/²⁻ | +2/+3 | Not specified |

| Palladium (Pd) | [Pd(α-mtpdt)2]²⁻ | +2 | Square Planar |

| Copper (Cu) | [Cu4(α-mtpdt)3]²⁻ | +1 | Cluster |

Catalytic Applications of 5 Methylthiophene 2 Thiol and Its Derivatives

Role as Ligands in Transition Metal Catalysis

The sulfur atom in the thiophene (B33073) ring and, more significantly, the sulfur of the thiol group in 5-Methylthiophene-2-thiol can coordinate with transition metals, making the compound and its derivatives suitable candidates for ligands in catalysis. The nature of this coordination can influence the electronic and steric environment of the metal center, thereby modulating its catalytic activity and selectivity.

While the thiol group is known to be an effective ligand for various transition metals, specific studies detailing the role of this compound in enhancing the efficiency of general metal-catalyzed processes are not extensively documented in the reviewed literature. In principle, as a ligand, it could stabilize catalytic species, prevent metal agglomeration into inactive nanoparticles, and tune the reactivity of the metal center. However, detailed research findings focusing specifically on this compound for this purpose are sparse.

There is limited information on the use of this compound as a controlling ligand in hydroformylation reactions. While rhodium complexes with other thiolato ligands have been explored for the hydroformylation of olefins, specific data for 5-methylthiophene-2-thiolate are absent. researchgate.net

Similarly, in the realm of carbon-carbon coupling reactions, this compound has not been prominently featured as a ligand. However, derivatives of the parent compound, 2-methylthiophene (B1210033), have been utilized as substrates in palladium-catalyzed Suzuki cross-coupling reactions. For instance, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been coupled with various aryl boronic acids to synthesize 2-(bromomethyl)-5-aryl-thiophenes. d-nb.infonih.gov In these cases, the thiophene derivative is a reactant building block rather than a catalytic ligand. This demonstrates the utility of the 5-methylthiophene scaffold in C-C bond formation chemistry, though not in a ligand capacity for the catalyst itself.

A significant catalytic application has been found for derivatives of this compound in the reduction of nitroaromatic compounds. Specifically, transition metal complexes using a Schiff base ligand derived from 5-methyl-2-carboxaldehyde-thiophene have demonstrated notable catalytic activity.

In a study, Co(II), Ni(II), and Cu(II) complexes of a ligand formed by the condensation of 5-methyl-2-carboxaldehyde-thiophene and 2,6-pyridinediamine were synthesized and tested for the catalytic reduction of 2-nitrophenol (B165410) (2-NP) to 2-aminophenol (B121084) (2-AP) in the presence of sodium borohydride (B1222165) (NaBH₄) as a reducing agent. d-nb.info The study found that these complexes were effective catalysts for the transformation, with reduction efficiencies ranging from 73% to 91%. d-nb.info The proposed mechanism involves the transfer of electrons from the borohydride donor to the nitroaromatic acceptor on the surface of the catalyst. d-nb.info

The performance of these catalytic systems is summarized in the table below.

| Catalyst | Metal Ion | Substrate | Product | Reduction Efficiency (%) | Time (min) | Rate Constant (k) (min⁻¹) |

| [Co(L)(H₂O)Cl₂]·H₂O | Co(II) | 2-Nitrophenol | 2-Aminophenol | 85 | 20 | 12.06 x 10⁻¹ |

| [Ni(L)(H₂O)Cl₂]·2H₂O | Ni(II) | 2-Nitrophenol | 2-Aminophenol | 91 | 15 | 19.7 x 10⁻¹ |

| [Cu(L)(H₂O)Cl₂]·4H₂O | Cu(II) | 2-Nitrophenol | 2-Aminophenol | 73 | 25 | 4.91 x 10⁻² |

| Data sourced from a study on transition metal complexes of a 5-methylthiophene Schiff base ligand. d-nb.info The ligand (L) is C₁₁H₁₁N₃S. |

These findings highlight the potential of designing catalysts based on the 5-methylthiophene framework for important chemical reductions.

Organocatalysis Utilizing the Thiol Group

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The thiol group of this compound can, in principle, participate in organocatalysis. Upon deprotonation to the more nucleophilic thiolate, it can act as a catalyst for reactions such as the Michael addition to α,β-unsaturated carbonyl compounds. sci-hub.st This type of catalysis is a cornerstone of thiol-ene "click" chemistry. sci-hub.strsc.orgresearchgate.net

However, despite the theoretical potential, specific research articles demonstrating the use of this compound as a primary organocatalyst were not identified in the surveyed literature. The field of thiol-based organocatalysis is well-developed, but studies tend to focus on simpler alkyl or aryl thiols, or more complex chiral thiols for asymmetric catalysis. researchgate.netsemanticscholar.org

Development of Catalytic Systems for Polymerization

The role of thiols in polymerization is typically not as a catalyst but rather as a key reactant or initiator. In radical-mediated thiol-ene polymerizations, the thiol undergoes addition across a double bond (ene) in a step-growth mechanism. rsc.orgnih.govrsc.org This "click" reaction is highly efficient but the thiol is consumed as part of the growing polymer chain.

Furthermore, thiols can act as photoinitiators for polymerization. google.com Aromatic thiols, in particular, can be used to initiate radical polymerizations under UV light. google.comresearchgate.net In this context, the thiol is an initiator that is consumed to start the polymerization process, rather than a catalyst that is regenerated. While this compound is an aromatic thiol, specific studies on its use as a polymerization initiator or in the development of novel catalytic systems for polymerization are not available.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-Methylthiophene-2-thiol. Analysis of ¹H and ¹³C NMR spectra provides precise information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the methyl, thiol, and thiophene (B33073) ring protons. rsc.org A singlet at 2.35 ppm is assigned to the three protons of the methyl group (-CH₃). rsc.org The thiol proton (-SH) appears as a singlet at 3.37 ppm. rsc.org The two protons on the thiophene ring are observed as doublets of doublets in the aromatic region, specifically at 6.83-6.82 ppm and 6.52-6.51 ppm, indicating their distinct electronic environments and coupling with each other. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by identifying the chemical shifts of the five carbon atoms. rsc.org The methyl carbon appears at a chemical shift of 15.6 ppm. rsc.org The four carbons of the thiophene ring are observed at 121.2 ppm, 125.8 ppm, 134.6 ppm, and 144.0 ppm, reflecting their positions within the heterocyclic aromatic system. rsc.org

2D NMR: While specific 2D NMR experimental data such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) for this compound are not detailed in the reviewed literature, such techniques would be instrumental in definitively assigning proton-proton and proton-carbon correlations, respectively.

| Spectrum | Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H NMR | 6.83-6.82 | Thiophene Ring H | dd | J = 1.5, 3.3 Hz |

| 6.52-6.51 | Thiophene Ring H | dd | J = 0.9, 2.7 Hz | |

| 3.37 | -SH | s | N/A | |

| 2.35 | -CH₃ | s | N/A | |

| ¹³C NMR | 144.0 | Thiophene Ring C | - | - |

| 134.6 | Thiophene Ring C | - | - | |

| 125.8 | Thiophene Ring C | - | - | |

| 121.2 | Thiophene Ring C | - | - | |

| 15.6 | -CH₃ | - | - |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the functional groups within a molecule. For this compound, characteristic absorption bands would be expected for the S-H stretch (typically weak and appearing around 2550 cm⁻¹), C-S stretching, aromatic C-H stretching, and methyl C-H stretching and bending vibrations. However, specific experimental IR and Raman spectral data for this compound were not available in the reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit characteristic absorption bands in the UV region. While studies involving this compound mention the use of this technique, specific data regarding its maximum absorption wavelengths (λmax) and corresponding electronic transitions were not found in the reviewed literature. researchgate.net

Mass Spectrometry (MS and LC/MS-ESI)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact ionization (EI) confirms its molecular structure. rsc.org The mass spectrum for the compound has been reported, which would show the molecular ion peak (M⁺) corresponding to its molecular weight and various fragment ions resulting from the cleavage of the molecule. rsc.org

| Technique | Ionization Method | Key Findings | Reference |

|---|---|---|---|

| GC-MS | Electron Impact (EI) | The mass spectrum confirms the molecular identity of the compound. | rsc.org |

Single Crystal X-ray Diffraction (XRD) for Structural Elucidation

Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths and angles. Detailed crystallographic data from an XRD analysis of this compound were not found in the surveyed literature.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. While TGA has been used to analyze polymers derived from this compound, specific TGA data for the compound itself is not available in the reviewed sources. researchgate.net

Other Advanced Techniques (e.g., Molar Conductance, Magnetic Susceptibility, Fluorescence Properties)

Further characterization can be achieved through other specialized techniques. Molar conductance measurements are used to determine if a compound is an electrolyte, while magnetic susceptibility can reveal information about its electronic structure (diamagnetic or paramagnetic). Fluorescence spectroscopy measures the emission of light from a molecule after absorbing light, which can be useful for certain applications. Specific experimental data on the molar conductance, magnetic susceptibility, or fluorescence properties of this compound were not identified in the reviewed literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for studying thiophene (B33073) derivatives, offering a balance between accuracy and computational cost. While specific DFT studies exclusively on 5-methylthiophene-2-thiol are not extensively documented in publicly available literature, a wealth of data on closely related substituted thiophenes allows for a robust understanding of its probable characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of thiophene-based molecules are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. A smaller gap generally implies higher reactivity and a greater ease of electronic excitation.

| Parameter | Calculated Value (eV) for a related thiophene derivative* |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 |

*Data is for (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile and is presented as an illustrative example of typical values for substituted methylthiophenes. nih.gov

Geometrical Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. For this compound, geometrical optimization would reveal key bond lengths, bond angles, and dihedral angles. The planarity of the thiophene ring is a crucial feature, and the orientation of the methyl and thiol substituents relative to the ring would be determined.

Prediction of Spectroscopic Properties (IR, NMR Chemical Shifts, UV-Vis Absorption)

A significant advantage of DFT is its ability to predict various spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to the observed absorption bands. Key vibrational modes for this compound would include the S-H stretch of the thiol group, C-S stretching vibrations of the thiophene ring and the thiol group, C-H stretches of the methyl group and the ring, and various ring deformation modes. DFT calculations on substituted methylthiophenes have shown good agreement between theoretical and experimental vibrational frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. For this compound, this would provide theoretical values for the protons of the methyl group, the thiol proton, and the two protons on the thiophene ring, as well as for the five carbon atoms. These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. nih.govscielo.org.za

UV-Vis Absorption Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For this compound, the electronic transitions would likely be of the π → π* type, characteristic of conjugated systems. TD-DFT can predict the wavelengths of these absorptions and provide insights into the nature of the electronic transitions involved. scielo.org.za

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Region for Thiophene Derivatives |

|---|---|---|

| IR | S-H stretch | ~2550-2600 cm⁻¹ |

| ¹H NMR | Thiol proton (S-H) | ~3.0-4.0 ppm |

| ¹H NMR | Methyl protons (CH₃) | ~2.4-2.6 ppm |

| ¹³C NMR | C-SH carbon | ~120-130 ppm |

| UV-Vis | λmax (π → π*) | ~250-300 nm |

Illustrative predicted spectroscopic data based on general knowledge of thiols and thiophene derivatives.

Thermodynamic Parameters and Reactivity Descriptors

DFT calculations can also provide valuable information about the thermodynamic stability and reactivity of this compound. Standard thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy can be computed.

Furthermore, a range of reactivity descriptors derived from the conceptual DFT framework can be calculated to predict the chemical behavior of the molecule:

Ionization Potential (IP): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (EA): The energy released upon adding an electron, approximated by the negative of the LUMO energy (-ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons, calculated as (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as μ² / (2η).

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | Ease of electron donation |

| Electron Affinity (EA) | -ELUMO | Ability to accept an electron |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the potential energy surfaces for various reactions, identifying transition states, intermediates, and reaction products. This provides a detailed, step-by-step understanding of how reactions proceed.

For instance, the well-known "thiol-ene" reaction, involving the addition of a thiol across a double bond, could be modeled with this compound as the thiol component. nih.gov Computational studies can determine the activation barriers for the propagation and chain-transfer steps in both radical and base-catalyzed thiol-ene reactions. nih.gov Similarly, the mechanism of Michael additions, where the thiolate anion acts as a nucleophile, can be investigated. rsc.org Computational and kinetic modeling of such reactions can reveal the influence of solvents and initiators on the reaction pathway and kinetics. rsc.org

Furthermore, the photochemical reactivity of thiophenes, which can undergo isomerization upon irradiation, can be explored computationally. researchgate.net Theoretical investigations can identify the key conical intersections and intermediates that govern these phototranspositions. researchgate.net

Intermolecular Interactions and Binding Studies (e.g., Metal-Ligand Interactions)

The thiol group in this compound is a key functional group for engaging in various intermolecular interactions, most notably with metal ions. The sulfur atom of the thiol can act as a soft Lewis base, readily coordinating to soft metal centers to form stable metal-thiolate complexes.

Computational studies can be employed to investigate these metal-ligand interactions in several ways:

Binding Energies and Geometries: DFT can be used to calculate the binding energies of this compound to various metal ions, predicting the strength and stability of the resulting complexes. The optimized geometries of these complexes would reveal the preferred coordination numbers and geometries around the metal center.

Electronic Structure of Metal Complexes: Computational analysis can shed light on the nature of the metal-sulfur bond, determining the degree of covalent and ionic character. nih.gov Molecular orbital analysis can describe the charge transfer between the ligand and the metal, which is crucial for understanding the spectroscopic and redox properties of the complex. nih.gov

Reactivity of Coordinated Ligands: Once coordinated to a metal, the reactivity of the thiophene ring and the thiol group can be altered. Computational modeling can explore how metal coordination influences reactions such as C-S bond activation or oxidative addition. Metal-ligand cooperation, where both the metal and the thiol ligand participate in bond activation, is an area where computational studies have provided significant insights into reaction mechanisms. nih.gov

Applications in Materials Science and Organic Electronics

Integration into Conjugated Polymers and Oligomers

5-Methylthiophene-2-thiol can be incorporated into conjugated polymers and oligomers, which are materials of significant interest for electronic applications due to their delocalized π-electron systems. taylorfrancis.com The thiophene (B33073) unit itself is a common building block for conductive polymers, and the methyl group can influence solubility and molecular packing. nih.govmdpi.com The thiol group offers a reactive handle for polymerization or for attachment as a side chain.

The electronic properties of polymers containing thiophene units, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by the choice of co-monomers and substituents. nsf.govresearchgate.net This tuning is essential for designing materials with suitable energy levels for specific electronic device applications.

Organic Semiconductor Applications

Thiophene-based materials are widely used as organic semiconductors in a variety of electronic devices. juniperpublishers.comjuniperpublishers.comresearchgate.net While direct applications of a homopolymer of this compound are not extensively documented, the properties of related polythiophenes provide a strong indication of its potential.

In organic field-effect transistors (OFETs), the active semiconductor layer is responsible for charge transport. Polythiophenes are a well-established class of p-type (hole-transporting) semiconductors for OFETs. rsc.org The performance of these devices is highly dependent on the molecular ordering and crystallinity of the polymer film. The incorporation of "5-methylthiophen-2-yl" units into conjugated polymer backbones has been shown to be a viable strategy for creating materials for OFETs. arxiv.org The alkyl side chains on the thiophene rings, such as the methyl group in this case, play a crucial role in influencing the solubility of the polymer and the intermolecular packing in the solid state, which in turn affects the charge carrier mobility. mdpi.com

Table 1: Representative Performance of Thiophene-Based OFETs This table presents typical performance ranges for OFETs using various thiophene-based polymers to illustrate the potential of this class of materials.

| Polymer Type | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |

|---|---|---|---|

| Regioregular Poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 | > 10^5 | Solution Casting |

| Diketopyrrolopyrrole-Thiophene Copolymers | 1 - 10 | > 10^6 | Solution Casting |

| Thieno[3,2-b]thiophene-based Polymers | > 1 | > 10^6 | Solution Casting |

In organic light-emitting diodes (OLEDs), conjugated polymers can be used as the emissive layer, where electron-hole recombination results in the emission of light. Polythiophenes are known to be emissive and can produce light in the red part of the spectrum. pkusz.edu.cn The color and efficiency of the emission can be tuned by modifying the chemical structure of the polymer, for example, by creating copolymers or introducing specific side chains. pkusz.edu.cn While specific data on poly(this compound) in OLEDs is scarce, the general properties of polythiophenes suggest its potential as a component in light-emitting materials. The electronic properties, such as the HOMO-LUMO gap, are critical in determining the emission wavelength. mdpi.com

Sensing Applications and Electroanalysis

The combination of a thiophene ring and a thiol group in this compound makes it a promising candidate for sensing applications, particularly in the field of electroanalysis. Polythiophene films can be electrochemically deposited on electrode surfaces to create modified electrodes for the detection of various analytes. researchgate.netnih.govnih.gov The thiol group has a strong affinity for certain metal surfaces, such as gold, which can be exploited to immobilize sensing molecules or to directly detect metal ions. nih.govmdpi.commdpi.com

While there is limited specific research on this compound as a sensing material, the general principles of thiol-based and polythiophene-based sensors are applicable. The thiol group can act as a recognition site for heavy metal ions, and the conductive polythiophene backbone can transduce the binding event into an electrical signal. Electropolymerization of this compound could be used to create a functional polymer film on an electrode surface for the detection of specific analytes. researchgate.netcdnsciencepub.com

Surface Functionalization for Advanced Materials

The thiol group in this compound provides a powerful tool for the functionalization of surfaces, leading to the creation of advanced materials with tailored properties. One of the most well-studied areas of thiol-based surface modification is the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. robertfcook.orgnorthwestern.eduit.pt

When a gold substrate is exposed to a solution of this compound, the thiol groups will chemisorb onto the gold surface, forming a strong gold-sulfur bond. researchgate.net The thiophene moieties will then arrange themselves into a densely packed, ordered monolayer. The properties of this monolayer, such as its thickness, hydrophobicity, and electronic characteristics, are determined by the structure of the this compound molecule and the packing of the thiophene rings. surfacesciencewestern.com

Such SAMs can be used to control the surface energy of a material, to act as a barrier layer to prevent corrosion, or to serve as a platform for the subsequent attachment of other molecules. In the context of organic electronics, SAMs are often used to modify the surface of electrodes in OFETs to improve the interface between the electrode and the semiconductor, thereby enhancing device performance. robertfcook.org

Mechanistic Insights into 5 Methylthiophene 2 Thiol Reactions

Detailed Reaction Pathways and Intermediates

The reactions of 5-Methylthiophene-2-thiol can proceed through various pathways, largely dependent on the reagents and conditions employed. The thiol group is a primary site of reactivity, while the thiophene (B33073) ring can also participate in a range of transformations.

Reactions at the Thiol Group:

Oxidation: The oxidation of thiols is a fundamental process that can lead to a variety of sulfur-containing compounds. In the case of this compound, oxidation can proceed through a series of intermediates. Mechanistic studies on general thiol reactivity have shown that electrophilic intermediates such as sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) can be formed. researchgate.netnih.gov For instance, reaction with hydrogen peroxide can lead to the formation of a persistent sulfenic acid species, which can be further oxidized to a sulfinic acid (RSO₂H) and then a sulfonic acid (RSO₃H). researchgate.netnih.gov The reaction of thiols with singlet oxygen has been proposed to proceed through a sulfenyl hydroperoxide (RSOOH) intermediate. nih.gov

| Oxidant | Proposed Intermediate(s) | Final Product(s) |

| Hydrogen Peroxide (H₂O₂) | Sulfenic acid (RSOH) | Sulfinic acid (RSO₂H), Sulfonic acid (RSO₃H) |

| Hypochlorous Acid (HOCl) | Sulfenyl chloride (RSCl) | Disulfide |

| Singlet Oxygen (¹O₂) | Sulfenyl hydroperoxide (RSOOH), Sulfinyl hydroperoxide (RS(O)OOH) | Sulfinic acid (RSO₂H), Sulfonic acid (RSO₃H) |

S-Alkylation: The thiol group of this compound is nucleophilic and can readily undergo S-alkylation reactions. This typically proceeds via an SN2 mechanism where the thiolate anion, formed by deprotonation of the thiol, attacks an alkyl halide.

Reactions Involving the Thiophene Ring:

Oxidative Metabolism: In biological systems or in the presence of certain oxidizing agents, the thiophene ring itself can be oxidized. Studies on related 3-aroylthiophenes have shown that microsomal oxidation can lead to the formation of a reactive and electrophilic thiophene sulfoxide (B87167) intermediate. nih.gov This intermediate can then react with nucleophiles, such as other thiols. nih.gov This suggests that the sulfur atom of the thiophene ring in this compound could be a target for oxidation.

Reaction with Molecular Oxygen: Computational studies on the reaction of thiophene and 2-methylthiophene (B1210033) with molecular oxygen have indicated two primary mechanisms: direct hydrogen abstraction and addition/elimination. researchgate.net The reaction with triplet oxygen generally has high activation barriers, suggesting it is more significant at elevated temperatures. researchgate.net Conversely, the reaction with singlet oxygen can proceed via a [2+4] cycloaddition to form endoperoxide intermediates. researchgate.net The presence of a methyl group on the thiophene ring has been found to lower the activation barrier for the addition pathway. researchgate.net

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of reactions involving this compound is dictated by both kinetic and thermodynamic factors. The relative rates of competing reaction pathways determine the product distribution under kinetic control, while the relative stabilities of the products determine the outcome under thermodynamic control.

Factors that influence the rate of thiol-disulfide exchange and the stability of disulfide bonds include the acidity of the thiol (pKa), the local electrostatic environment, molecular strain, and entropy. nih.gov Although a reaction may be thermodynamically favorable, it will only proceed if the activation energy for the formation of the transition state can be overcome. nih.gov Enzymes and catalysts can play a crucial role in lowering this activation energy barrier. nih.gov

Computational studies on the addition of methanethiol to various Michael acceptors have provided insights into the kinetics of thiol reactions. These reactions are often rapid in slightly basic media due to the increased concentration of the more nucleophilic thiolate anion. nih.gov The reactivity in these cases depends on the thiol's acidity, the nucleophilicity of the resulting thiolate, and the electrophilicity of the reaction partner. nih.gov

In the context of desulfurization, both thermodynamic and kinetic factors are critical. Theoretical studies on the desulfurization of thiophene and benzothiophene have shown that under inert atmospheres, the direct attack of H₂ on the sulfur atom is both thermodynamically and kinetically unfavorable due to high energy barriers. d-nb.info

Specific Studies on Thiophene Ring Reactivity (e.g., Desulfurization)

The removal of sulfur from thiophenic compounds, known as desulfurization, is a critical process in the petroleum industry. The reactivity of the thiophene ring in this compound is central to these reactions.

Hydrodesulfurization (HDS):

Hydrodesulfurization is a catalytic process that removes sulfur from organosulfur compounds. For thiophenic compounds, two main reaction pathways are generally considered:

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur bonds without prior hydrogenation of the thiophene ring.

Hydrogenation (HYD): In this pathway, the thiophene ring is first hydrogenated to form tetrahydrothiophene, which is then desulfurized.

A proposed reaction mechanism for the hydrodesulfurization of thiophene on CoMo/SBA-15 and CoMo/AlSBA-15 catalysts suggests that thiophene undergoes both desulfurization to form 1,3-butadiene and hydrogenation to form tetrahydrothiophene (THT). mdpi.com The 1,3-butadiene can then be hydrogenated to butenes, which can further isomerize. The THT can undergo another desulfurization step to produce paraffins like n-butane, which can then isomerize to isobutane. mdpi.com

Oxidative Desulfurization (ODS):

An alternative to HDS is oxidative desulfurization, which involves the oxidation of sulfur compounds to more polar sulfoxides or sulfones, which can then be more easily removed. d-nb.info This process can often be carried out under milder conditions than HDS. d-nb.info The oxidation of thiophenes can be initiated by oxidizing agents like hydroxyl radicals, which is thermodynamically more favorable than direct attack by O₂. d-nb.info

| Desulfurization Method | Key Features | Potential Intermediates/Products |

| Hydrodesulfurization (HDS) | Catalytic process, typically high temperature and pressure. | Tetrahydrothiophene, 1,3-Butadiene, Butenes, Butanes |

| Oxidative Desulfurization (ODS) | Milder conditions, involves oxidation of sulfur. | Thiophene sulfoxides, Thiophene sulfones |

Future Research Directions and Perspectives

Advanced Synthetic Strategies for Complex Architectures

Future research will undoubtedly focus on developing more sophisticated and efficient synthetic methodologies to incorporate the 5-methylthiophene-2-thiol moiety into complex molecular architectures. While methods like the reaction of levulinic acid with Lawesson's reagent have proven effective for its synthesis, the demand for more intricate structures necessitates innovation. researchgate.netroyalsocietypublishing.org

One promising avenue lies in the expansion of metal-catalyzed cross-coupling reactions. These techniques could enable the precise and controlled formation of carbon-sulfur and carbon-carbon bonds, allowing for the construction of elaborate molecules with tailored properties. For instance, palladium-catalyzed reactions have already shown utility in the synthesis of substituted thiophenes from functionalized alkynes and could be adapted for more complex derivatives of this compound. mdpi.com

Furthermore, the development of one-pot synthesis strategies will be crucial for improving efficiency and sustainability. mdpi.com These methods, which combine multiple reaction steps into a single process, can significantly reduce waste and simplify the production of complex thiophene-containing compounds. The exploration of novel thiol surrogates, such as xanthates, also presents a thiol-free and less odorous alternative for the synthesis of related thioethers, a strategy that could be adapted for this compound derivatives. mdpi.com

Exploration of Novel Catalytic Systems

The sulfur atom in this compound and its derivatives makes it an excellent ligand for coordinating with metal centers, opening up possibilities for the design of novel catalysts. Research is moving towards the synthesis and characterization of transition metal complexes featuring thiolate ligands derived from this compound. nih.govgoogle.com These complexes have shown potential in various catalytic applications, including reduction reactions. For example, novel transition metal complexes based on a 5-methylthiophene Schiff base have demonstrated catalytic activity in the reduction of 2-nitrophenol (B165410). nih.gov

Future investigations will likely focus on:

Expanding the range of metal centers: Exploring a wider variety of transition metals beyond those already studied (e.g., Co, Ni, Cu, Cd) could lead to catalysts with enhanced activity, selectivity, and stability. nih.gov

Ligand design: Systematically modifying the structure of the thiophene-based ligand can fine-tune the electronic and steric properties of the resulting metal complex, thereby optimizing its catalytic performance for specific reactions.

Heterogeneous catalysis: Immobilizing these metal complexes on solid supports could lead to the development of recyclable and more environmentally friendly heterogeneous catalysts. This approach has been successfully demonstrated with catalysts like Pt/SOD-thiophene for hydrogenation reactions. acs.org

Dual activation systems: Catalyst systems that combine a metal component with another activating agent, such as a Brønsted acidic ionic liquid, have shown high activity for oxidative desulfurization of thiophene (B33073) and its derivatives and represent a promising area for future exploration. researchgate.net

A notable strategy in catalysis involves the use of thiols as reversible inhibitors to control the stereoselectivity of reactions. For instance, a catalytic amount of a thiol can impede the Z/E isomerization of alkenes in ruthenium-catalyzed semihydrogenation of alkynes, allowing for the selective formation of the (Z)-isomer. nih.gov This concept could be applied to catalytic systems involving this compound to achieve greater control over reaction outcomes.

Tailoring Electronic Properties for Next-Generation Materials

The inherent electronic properties of the thiophene ring make this compound a valuable building block for organic electronic materials. The sulfur atom's polarizability and the potential for π-conjugation are key features that can be exploited. core.ac.uk Future research will concentrate on precisely tailoring these electronic properties to create materials for advanced applications.

Key areas of focus include:

Organic Semiconductors: By incorporating this compound into larger, fused aromatic systems, it is possible to create materials with small HOMO-LUMO gaps, a desirable characteristic for organic semiconductors. core.ac.uk The introduction of substituents can further modulate these energy levels. ulb.ac.be

Electrochromic and Electroluminescent Devices: Donor-acceptor-donor (D-A-D) architectures incorporating thiophene units have shown promise in organic light-emitting diodes (OLEDs) and electrochromic devices. rsc.org Future work will involve designing and synthesizing novel derivatives of this compound to optimize properties like photoluminescence quantum yield and color purity.

Sensors: The reactivity of the thiol group and the electronic nature of the thiophene ring can be harnessed to develop chemical sensors. For instance, thiophenethiol-capped gold nanoparticle-conjugated polymers are utilized in modified electrodes for electroanalysis. royalsocietypublishing.org

The strategic introduction of functional groups, such as halogens, can significantly influence the electronic nature and intermolecular interactions of thiophene-based materials, providing a powerful tool for tuning their properties. ulb.ac.be

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach that combines computational modeling with experimental validation will be indispensable for advancing the field. Density Functional Theory (DFT) calculations have already proven to be a powerful tool for understanding the structural and electronic features of thiophene derivatives and their metal complexes. nih.govtandfonline.com

Future research will increasingly rely on this integrated approach to:

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the pathways of complex reactions, such as the thionation of levulinic acid to form this compound or the catalytic cycles of metal complexes. researchgate.netresearchgate.net This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts. For example, DFT has been used to rationalize the coordination modes of thiophenes to iridium complexes and their subsequent reactivity. researchgate.net

Predict Material Properties: Computational screening can be used to predict the electronic and optical properties of novel this compound derivatives before they are synthesized, accelerating the discovery of new materials for electronic applications.

Investigate Structure-Activity Relationships: By combining experimental data with computational models, researchers can develop a deeper understanding of how the molecular structure of this compound derivatives relates to their biological or catalytic activity. This knowledge is essential for the rational design of new compounds with enhanced performance.

For instance, computational studies can help resolve discrepancies in experimental data, such as differing reported melting points, by investigating the possibility of polymorphic forms. This integrated approach will undoubtedly lead to a more profound understanding of the fundamental chemistry of this compound and unlock its full potential in a wide range of scientific and technological fields.

常见问题

Q. What are the standard synthetic routes for 5-Methylthiophene-2-thiol, and how are intermediates characterized?

The synthesis typically involves bromination of precursor thiophene derivatives followed by nucleophilic substitution or coupling reactions. For example, bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde with Br₂ in chloroform under an Ar atmosphere yields dibrominated intermediates, which are then coupled with aryl groups via Pd-catalyzed cross-coupling (e.g., using Pd(PPh₃)₂Cl₂). Intermediates are purified via column chromatography and characterized using FT-IR (e.g., νmax 1672 cm⁻¹ for carbonyl) and NMR (e.g., δ 9.82 ppm for aldehyde protons in ¹H-NMR) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound derivatives?

Essential techniques include:

- ¹H/¹³C-NMR : Assigning proton environments (e.g., thiophene ring protons at δ 7.65–7.09 ppm) and carbon shifts (e.g., carbonyl carbons at δ 181.6 ppm).

- FT-IR : Identifying functional groups (e.g., thiol S-H stretches around 2500–2600 cm⁻¹, though often absent due to oxidation).

- Elemental analysis : Validating molecular composition (±0.4% for C, H, N, S).

- Melting point : Consistency with literature (e.g., 124–126°C for intermediates) .

Q. What purification methods are effective for isolating this compound and its derivatives?

Column chromatography (silica gel, chloroform/hexane eluents) is standard for removing unreacted starting materials and byproducts. Yields typically range from 80–85% for derivatives like 5-(4,5-bis(aryl)thiophen-2-yl)thiophene-2-carbaldehydes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for thiophene-thiol derivatives?

Discrepancies in NMR or IR data may arise from tautomerism, residual solvents, or impurities. Strategies include:

- Cross-validation : Compare NMR with HSQC/HMBC for carbon-proton correlation.

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS).

- Crystallography : Resolve ambiguous structures via X-ray diffraction .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict reactivity sites, such as the thiol group’s nucleophilicity, and guide derivative design for applications like corrosion inhibition .

Q. How can reaction conditions be optimized to improve yields in Pd-catalyzed coupling reactions?

Key factors:

- Catalyst loading : 0.14 mmol Pd(PPh₃)₂Cl₂ per 2.8 mmol substrate.

- Base selection : K₂CO₃ (3 g) in aqueous/organic biphasic systems enhances coupling efficiency.

- Temperature : Refluxing toluene (110°C) ensures complete reaction overnight .

Q. What strategies mitigate thiol oxidation during synthesis?

- Inert atmosphere : Conduct reactions under Ar/N₂ to prevent disulfide formation.

- Additives : Use reducing agents (e.g., dithiothreitol) or stabilize thiols as thioacetates.

- Light protection : Store light-sensitive intermediates in foil-covered vessels .

Q. How do structural modifications (e.g., aryl substitutions) alter the biological activity of this compound derivatives?

Introducing electron-donating groups (e.g., carbazole or diphenylamino moieties) enhances π-conjugation, improving interactions with biological targets. For example, carbazole-substituted derivatives exhibit antimicrobial activity due to increased membrane permeability .

Methodological Guidance

Designing a reaction pathway for novel this compound analogs:

- Step 1 : Brominate the thiophene core at specific positions (e.g., 4,5-dibromination).

- Step 2 : Perform Suzuki-Miyaura coupling with boronic acids to introduce aryl groups.

- Step 3 : Functionalize the thiol group via nucleophilic substitution (e.g., alkylation).

- Validation : Monitor reaction progress via TLC and confirm purity via HPLC .

Analyzing conflicting data in solvent effects on reaction outcomes:

Use a Design of Experiments (DoE) approach to test variables (e.g., solvent polarity, temperature). For example, compare THF (polar aprotic) vs. toluene (non-polar) in Pd-catalyzed reactions. Statistically analyze yields and byproduct formation to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。